Propanenitrile, 3-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-(ethylthio)-: is an organic compound with the molecular formula C5H9NS It is a nitrile derivative where the nitrile group (-CN) is attached to a propyl chain, which is further substituted with an ethylthio group (-SEt)
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Propanenitrile, 3-(ethylthio)- can be synthesized by heating a halogenoalkane with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.
Industrial Production Methods:
Hydrogenation of Acrylonitrile: The main industrial route involves the hydrogenation of acrylonitrile.
Ammoxidation of Propanol: Propanol can be oxidized in the presence of ammonia to produce propanenitrile.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: Propanenitrile, 3-(ethylthio)- can undergo nucleophilic substitution reactions where the -CN group can be replaced by other nucleophiles.
Hydrolysis: This compound can be hydrolyzed by dilute acids or alkalis to form carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Potassium Cyanide (KCN): Used in nucleophilic substitution reactions.
Hydrogen Cyanide (HCN): Used in the addition to aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products:
Carboxylic Acids: Formed from hydrolysis reactions.
Primary Amines: Formed from reduction reactions.
Scientific Research Applications
Chemistry:
Synthesis of Ionic Liquids: Propanenitrile derivatives are used in the synthesis of imidazolium-based ionic liquids, which have applications in various chemical processes.
Biology and Medicine:
Pharmacological Research: The compound’s derivatives are studied for their potential biological activities and pharmacological applications.
Industry:
Mechanism of Action
The mechanism by which propanenitrile, 3-(ethylthio)- exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethylthio group can undergo oxidation or substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Acetonitrile (CH3CN): A simpler nitrile with a similar structure but without the ethylthio group.
Butanenitrile (CH3CH2CH2CN): Another nitrile with a longer carbon chain.
Uniqueness: Propanenitrile, 3-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other nitriles. This makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
3088-46-8 |
---|---|
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
3-ethylsulfanylpropanenitrile |
InChI |
InChI=1S/C5H9NS/c1-2-7-5-3-4-6/h2-3,5H2,1H3 |
InChI Key |
IVUFBXHGCATYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.